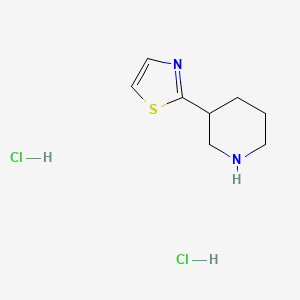

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Description

BenchChem offers high-quality 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-3-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXUAUUWVWJSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride

Executive Summary & Structural Pharmacophore

3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a high-value saturated heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Unlike its 4-substituted isomer, the 3-substituted variant introduces a non-linear "kink" in the molecular backbone, offering a distinct exit vector that allows substituents to access specific sub-pockets in target proteins (e.g., kinases, GPCRs).

The molecule consists of a saturated piperidine ring linked at the C3 position to an aromatic thiazole ring. It is supplied as the dihydrochloride salt (2HCl) to ensure long-term stability and crystallinity, as the free base is an oil prone to oxidation and atmospheric carbonation.

Structural Analysis[1][2][3]

-

Piperidine Nitrogen (

): Highly basic (pKa ~11.0). In the 2HCl form, this is protonated ( -

Thiazole Nitrogen (

): Weakly basic (pKa ~2.5). In the 2HCl form, this is protonated, though the proton is labile. -

Chirality: The C3 position is a chiral center. Unless specified as (

) or (

Physicochemical Characterization

The following data represents the standard profile for the dihydrochloride salt.

| Property | Value / Description | Notes |

| IUPAC Name | 3-(1,3-thiazol-2-yl)piperidine dihydrochloride | |

| CAS (Generic) | 1823336-74-4 (Racemate) | Check specific vendor for enantiomers. |

| Formula | ||

| Molecular Weight | ~241.18 g/mol | Free Base MW: ~168.26 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in Et2O, Hexanes, DCM. |

| pKa (Calc) | The salt is highly acidic in solution. | |

| Hygroscopicity | High | Rapidly absorbs atmospheric water; forms gums. |

Reactivity Profile & Functionalization

Understanding the reactivity map is critical for designing synthetic routes. The molecule possesses two distinct reactive domains: the nucleophilic aliphatic amine and the electrophilic/activatable aromatic thiazole.

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Causality in Synthesis

-

The Salt Issue: You cannot use the 2HCl salt directly in Pd-catalyzed cross-couplings (Buchwald-Hartwig) or base-sensitive alkylations without a "Free-Basing" step. The acidic protons will quench organometallic catalysts and consume stoichiometric amounts of base reagents.

-

Thiazole Sensitivity: The thiazole ring is electron-deficient but the C5 position is susceptible to electrophilic attack. If you intend to modify the thiazole, the piperidine nitrogen must be protected (e.g., Boc, Cbz) first to prevent side reactions.

Experimental Protocols

Protocol A: Robust Free-Basing (Conversion of 2HCl to Free Base)

Objective: To isolate the reactive free amine for use in sensitive coupling reactions. Why this method? Simple neutralization in situ often leaves residual chloride salts that can interfere with sensitive catalysts. A biphasic extraction is preferred for high purity.

Materials:

-

3-(1,3-Thiazol-2-yl)piperidine[1] · 2HCl (1.0 eq)

-

Dichloromethane (DCM) or Chloroform (

) -

4M NaOH or Saturated

-

Brine

Workflow:

-

Dissolution: Dissolve the 2HCl salt in a minimum volume of water (it will not dissolve in DCM initially).

-

Basification: Slowly add 4M NaOH with stirring until pH > 12. Observation: The solution may become cloudy as the free base oils out.

-

Extraction: Add DCM (3x volume of water). Shake vigorously. The free base will partition into the organic (DCM) layer.

-

Separation: Collect the organic layer. Repeat extraction of the aqueous layer 2x with fresh DCM.

-

Drying: Combine organic layers, dry over anhydrous

(Sodium Sulfate), and filter. -

Concentration: Evaporate solvent in vacuo (keep bath < 40°C).

-

Result: Clear to pale yellow viscous oil. Use immediately.

Protocol B: Amide Coupling (General Procedure)

Context: Attaching the scaffold to a carboxylic acid core.

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.5 eq). Stir for 10 min.

-

Note on DIPEA: You need 3.5 equivalents because 2.0 eq are consumed neutralizing the 2HCl salt of the piperidine if you did not free-base it first.

-

-

Addition: Add 3-(1,3-Thiazol-2-yl)piperidine · 2HCl (1.0 eq) directly to the mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with EtOAc, wash with Sat.

, Water, and Brine.

Handling & Storage (Self-Validating Safety)

The 2HCl salt is hygroscopic . Improper storage leads to hydrolysis and accurate weighing errors.

Figure 2: Decision tree for handling hygroscopic amine salts.

-

Validation Step: Before setting up a reaction where stoichiometry is critical, measure the NMR of the salt in

. If significant water peaks appear, correct the molecular weight calculation to account for absorbed water, or dry the material.

References

-

PubChem Compound Summary. "3-(1,3-Thiazol-2-yl)piperidine." National Center for Biotechnology Information. Accessed October 2023. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on piperidine solubility/pKa). [Link]

Sources

3-(2-Thiazolyl)piperidine dihydrochloride structure and molecular weight

This technical guide details the physicochemical profile, synthetic pathways, and applications of 3-(2-Thiazolyl)piperidine dihydrochloride , a specialized heterocyclic building block.

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary & Structural Identity

3-(2-Thiazolyl)piperidine dihydrochloride is a bicyclic heterocycle featuring a saturated piperidine ring substituted at the C3 position with an aromatic thiazole moiety. As a dihydrochloride salt, it serves as a stable, water-soluble intermediate for "scaffold hopping" in drug discovery, offering a bioisosteric alternative to 3-phenylpiperidines or 3-pyridylpiperidines.

Chemical Identity Table[1][2][3]

| Property | Specification |

| Systematic Name | 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 241.18 g/mol (Salt) / 168.26 g/mol (Free Base) |

| Cationic Core | 3-(2-Thiazolyl)piperidinium dication |

| Counterion | Chloride ( |

| Chirality | Contains one chiral center at Piperidine-C3.[1] Typically supplied as a racemate unless specified as (R) or (S). |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM). |

Structural Visualization

The following diagram illustrates the connectivity of the dihydrochloride salt. Note the protonation sites at the secondary amine (piperidine) and the thiazole nitrogen, stabilized by chloride anions.

Physicochemical Analysis & Handling

Molecular Weight Calculation

Precise stoichiometry is critical for yield calculations in synthesis.

-

Base (

): -

Acid (

): -

Total Salt:

Stability & Storage

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Exposure to ambient moisture will lead to deliquescence, altering the effective molecular weight.

-

Storage Protocol: Store at 2–8°C (desiccated).

-

Handling: Weigh quickly in a low-humidity environment or glovebox. If the compound appears sticky or liquefied, it must be dried under high vacuum (

) over

Synthetic Pathways[4]

The synthesis of 3-(2-thiazolyl)piperidine is a classic exercise in heterocycle construction, typically employing the Hantzsch Thiazole Synthesis . This route is preferred over direct coupling (e.g., Suzuki/Stille) due to the lower cost of reagents and the avoidance of palladium catalysts in early steps.

The Hantzsch Protocol (Step-by-Step)

Objective: Construct the thiazole ring onto the C3 position of a piperidine scaffold.

Reagents:

-

Starting Material: N-Boc-Nipecotamide (N-Boc-piperidine-3-carboxamide).

-

Thionation Agent: Lawesson’s Reagent or

. -

Cyclization Agent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).

-

Deprotection: 4M HCl in Dioxane.

Detailed Workflow

-

Thioamide Formation:

-

React N-Boc-nipecotamide with Lawesson’s reagent in anhydrous THF at reflux.

-

Mechanism:[1] Conversion of the carbonyl oxygen to sulfur.

-

Product: N-Boc-piperidine-3-carbothioamide.

-

-

Hantzsch Cyclization:

-

Treat the thioamide with chloroacetaldehyde in ethanol at reflux.

-

Mechanism:[1] Nucleophilic attack of sulfur on the alkyl halide, followed by condensation of the amine with the aldehyde to close the ring.

-

Product: N-Boc-3-(2-thiazolyl)piperidine.

-

-

Deprotection & Salt Formation:

-

Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (excess).

-

Stir at RT for 2–4 hours. The product precipitates as the dihydrochloride salt.

-

Purification: Filtration and washing with diethyl ether (to remove Boc byproducts).

-

Reaction Scheme Diagram

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

In drug design, the 3-(2-thiazolyl)piperidine moiety is often used to modulate the physicochemical properties of a lead compound without altering its binding mode significantly.

-

Lipophilicity Modulation: The thiazole ring is less lipophilic than a phenyl ring (LogP reduction), which can improve metabolic stability and solubility.

-

Hydrogen Bonding: The thiazole nitrogen (

) acts as a weak hydrogen bond acceptor, potentially engaging specific residues in the target protein pocket (e.g., Kinase hinge regions).

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" (MW < 250).[2]

-

Vector Exploration: The secondary amine of the piperidine allows for rapid diversification (via amide coupling, reductive amination, or sulfonylation) to "grow" the fragment into a lead candidate.

-

Target Classes:

-

GPCRs: Somatostatin or Dopamine receptor modulators.

-

Kinases: The thiazole can mimic the adenine ring of ATP.

-

Safety & Toxicology (MSDS Highlights)

While specific toxicological data for this isomer may be limited, standard protocols for piperidine salts apply.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

-

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen content).

References

-

Synthesis of Thiazole Derivatives: Organic Reactions, Vol 6. The Hantzsch Thiazole Synthesis. Wiley & Sons.

-

Piperidine Scaffolds in Medicinal Chemistry: "Piperidine-based Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery.

-

General Property Data: PubChem Compound Summary for Thiazolyl-piperidine derivatives.

-

Building Block Utility: Enamine "MADE" Building Blocks Collection (Thiazoles).

(Note: While specific CAS numbers exist for the 2- and 4- isomers, the 3-isomer is often a custom synthesis item. Verify identity via 1H-NMR before use in critical assays.)

Sources

Bioisosteres of 3-(1,3-Thiazol-2-yl)piperidine in Drug Design

Executive Summary: The Pharmacophoric Argument

The 3-(1,3-thiazol-2-yl)piperidine scaffold represents a privileged substructure in medicinal chemistry, offering a unique combination of a saturated, basic heterocycle (piperidine) linked to an aromatic, electron-deficient system (thiazole). Unlike its achiral 4-substituted counterpart, the 3-substituted isomer introduces a critical chiral vector , allowing for precise spatial orientation of pharmacophores within a binding pocket.

This guide explores the bioisosteric engineering of this scaffold. It addresses the primary liabilities—metabolic oxidation of the piperidine ring and the specific pKa profile of the thiazole—and provides actionable strategies for replacement, rigidification, and synthesis.

Structural & Physicochemical Analysis[1][2][3][4]

Before attempting bioisosteric replacement, one must deconstruct the scaffold's contribution to binding affinity and ADME properties.

The Piperidine Moiety (The "Warhead" or "Anchor")

-

Role: typically serves as the basic center (pKa ~10-11) for ionic interactions (e.g., with Asp/Glu residues in kinases or GPCRs).

-

Liability: The

-carbons (C2 and C6) are prone to oxidative metabolism by CYP450 isoforms (N-dealkylation or ring hydroxylation). -

Conformation: The piperidine ring adopts a chair conformation. The bulky thiazole group at C3 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions, though the energy barrier to the axial conformer is surmountable if the binding pocket demands it.

The Thiazole Moiety (The "Linker" or "Acceptor")

-

Role: Acts as a bioisostere of pyridine or a carbonyl group. The nitrogen is a weak H-bond acceptor (pKa of conjugate acid ~2.5), while the sulfur atom imparts lipophilicity and can engage in "sigma-hole" interactions or weak H-bonds.

-

Liability: Thiazoles can be metabolically activated to reactive intermediates via S-oxidation or epoxide formation, though they are generally more stable than furans or thiophenes.

Bioisosteric Replacement Strategies

The design logic follows three vectors: Core Variation (Piperidine), Aromatic Variation (Thiazole), and Conformational Locking .

Vector A: Piperidine Replacements (Modulating pKa & Metabolism)

Replacing the piperidine ring focuses on lowering basicity (to reduce hERG liability) and blocking metabolic soft spots.

| Bioisostere | Structure | Effect on pKa | Metabolic Stability | Key Advantage |

| Morpholine | O-atom at C4 | Lowers (~8.3) | High | Reduces hERG risk; improves solubility. |

| Thiomorpholine | S-atom at C4 | Lowers (~8.0) | Moderate | Modulates lipophilicity (LogD). |

| Piperazine | N-atom at C4 | Variable | Low | Introduces second vector for extension. |

| 3,3-Difluoropiperidine | F at C3 | Lowers (~8-9) | Very High | Blocks metabolism at C3; "Fluorine Effect" on conformation. |

| Azepane | 7-membered ring | Increases | Low | Explores larger hydrophobic pockets. |

Vector B: Thiazole Replacements (Electronic Tuning)

The thiazole ring is often swapped to adjust the electrostatic potential surface (ESP) or to alter the H-bond donor/acceptor profile.

-

Pyridine: The classical "CH for S" swap. Increases basicity and water solubility but loses the lipophilic character of sulfur.

-

Oxazole: "O for S" replacement. Significantly lowers LogP (more hydrophilic) and reduces metabolic stability compared to thiazole.

-

1,2,4-Thiadiazole: Introduces an additional nitrogen. Reduces pKa further, making the ring less basic and more electron-deficient.

-

Isoxazole: Often used to lock the conformation of the linkage if the nitrogen position is shifted.

Vector C: Conformational Restriction (The "Magic" of Rigidity)

The 3-position linkage is flexible. Restricting this rotation can pay a high entropy dividend in binding affinity.

-

Bridged Systems: 2-Azabicyclo[2.2.2]octane or Tropane derivatives.

-

Spiro-cycles: 2-Azaspiro[3.3]heptane (a trending bioisostere for piperidine) reduces the lipophilicity while maintaining the vector.

Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision tree for modifying the 3-(thiazol-2-yl)piperidine scaffold based on observed liabilities in a drug discovery campaign.

Caption: Decision matrix for optimizing the 3-(thiazol-2-yl)piperidine scaffold based on ADME/Tox liabilities.

Synthetic Protocols

Accessing the 3-isomer is synthetically more demanding than the 4-isomer due to the asymmetry. Two primary routes are recommended: the Hantzsch Thiazole Synthesis (for building the ring) and Negishi Coupling (for connecting pre-formed rings).

Protocol A: Hantzsch Synthesis (De Novo Ring Construction)

This method is preferred when the thiazole ring requires specific substitution patterns not available in commercial building blocks.

Reaction Scheme: 3-Thiocarbamoyl-piperidine (protected) + alpha-Haloketone -> 3-(Thiazol-2-yl)piperidine

Step-by-Step Methodology:

-

Starting Material: Begin with N-Boc-piperidine-3-carbothioamide. If not available, synthesize from N-Boc-3-cyanopiperidine using (NH₄)₂S or Lawesson’s reagent.

-

Condensation: Dissolve N-Boc-piperidine-3-carbothioamide (1.0 equiv) in anhydrous Ethanol (0.5 M).

-

Addition: Add the appropriate

-bromoketone (1.1 equiv) dropwise at room temperature. -

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by LCMS for the disappearance of the thioamide.

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ (to neutralize HBr byproduct).

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group, yielding the free amine salt.

Protocol B: Negishi Cross-Coupling (Convergent)

Best for coupling complex partners where harsh acidic conditions of Hantzsch synthesis might degrade sensitive groups.

Reaction Scheme: N-Boc-3-iodopiperidine + 2-Thiazolylzinc bromide -> Product

Step-by-Step Methodology:

-

Zinc Reagent Prep: Generate 2-thiazolylzinc bromide by treating 2-bromothiazole with Rieke Zinc or via lithiation (n-BuLi, -78°C) followed by transmetallation with ZnBr₂.

-

Coupling: In a flame-dried flask under Argon, dissolve N-Boc-3-iodopiperidine (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in anhydrous THF.

-

Addition: Add the organozinc reagent (1.5 equiv) via syringe.

-

Reaction: Heat to 60°C for 12 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Experimental Validation Workflow

Once synthesized, the bioisosteres must be validated using a self-consistent filtering cascade.

Caption: Validation cascade emphasizing the necessity of chiral resolution for 3-substituted scaffolds.

Key Validation Metric: The Enantiomeric Ratio (ER)

Because the 3-position is chiral, biological activity often resides in one enantiomer.

-

Protocol: Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H or OD-H column.

-

Expectation: Expect a potency difference (eudismic ratio) of >10-fold between the R and S enantiomers if the piperidine ring is projecting into a specific hydrophobic pocket.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Lamberth, C. (2018). Bioactive Heterocyclic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. (Context: Thiazole synthesis and properties).

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Context: Oxazole vs Thiazole synthesis). Link

-

Kashman, Y., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Marine Drugs. (Context: Thiazole stability vs Oxazole). Link

-

Press, N. J., et al. (2011). Alpelisib (BYL719): A Potent, Selective, and Orally Bioavailable PI3Kα Inhibitor. Journal of Medicinal Chemistry. (Context: Aminothiazole scaffold optimization). Link

-

Bogen, S., et al. (2014).[1] Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. (Context: Conformational restriction of piperidines). Link

Sources

An In-depth Technical Guide to 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a heterocyclic compound of interest to researchers in drug discovery and development. While a specific CAS number for this particular salt is not readily found in common chemical databases, this document outlines the synthesis, characterization, and potential pharmacological applications based on established chemical principles and data from analogous structures. For context, the CAS number for the isomeric 2-(1,3-Thiazol-2-yl)piperidine dihydrochloride is 1258650-24-6[1]. This guide will focus on the 3-substituted isomer, offering insights grounded in scientific literature for its investigation.

Chemical Identity and Physicochemical Properties

The core structure, 3-(1,3-Thiazol-2-yl)piperidine, combines a saturated six-membered piperidine ring with a five-membered thiazole ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the molecule.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H14Cl2N2S | N/A |

| Molecular Weight | 241.18 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and methanol (predicted) | N/A |

| pKa | Piperidine nitrogen: ~10-11; Thiazole nitrogen: ~2.5 (estimated) | N/A |

Rationale for Synthesis and Potential Applications

The thiazole ring is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. The piperidine moiety is also a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties and interact with various biological targets[4][5]. The combination of these two rings in 3-(1,3-Thiazol-2-yl)piperidine suggests potential for novel therapeutic agents.

The synthesis of this compound is of interest for exploring its activity in areas such as:

-

Neurodegenerative Diseases: Thiazole derivatives have shown neuroprotective effects[3].

-

Infectious Diseases: The thiazole core is present in numerous antimicrobial agents[2][6].

-

Diabetes: Piperidine derivatives have been investigated as antidiabetic agents[5].

Proposed Synthesis Workflow

A plausible synthetic route to 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is outlined below. This multi-step synthesis involves the formation of the thiazole ring followed by modification of the piperidine ring.

Caption: Proposed synthetic workflow for 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Step-by-Step Protocol:

-

Acylation: React N-Boc-3-aminopiperidine with ethyl 2-chloro-2-oxoacetate in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane (DCM) at 0 °C to room temperature. This forms the corresponding amide intermediate.

-

Thionation and Cyclization: Treat the amide intermediate with Lawesson's reagent in a high-boiling solvent like toluene or xylene under reflux. This step first converts the amide to a thioamide, which then undergoes intramolecular cyclization to form the thiazole ring, yielding N-Boc-3-(1,3-thiazol-2-yl)piperidine.

-

Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid such as trifluoroacetic acid (TFA) in DCM at room temperature. This will yield the free base, 3-(1,3-Thiazol-2-yl)piperidine.

-

Salt Formation: Dissolve the free base in a suitable solvent like diethyl ether or methanol and treat it with a solution of hydrogen chloride in ether to precipitate the dihydrochloride salt.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A logical approach to analytical method development is crucial.

Caption: Logical workflow for the analytical characterization of the target compound.

4.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantification.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 254 nm | The thiazole ring provides a chromophore for UV detection. |

| Injection Volume | 10 µL | Standard injection volume. |

For compounds lacking a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to attach a UV-active moiety[7][8][9].

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation[10][11].

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons (typically in the 7-8 ppm region), as well as multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the thiazole and piperidine rings. The chemical shifts will confirm the connectivity of the two rings.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to unambiguously assign all proton and carbon signals and confirm the 3-substitution pattern on the piperidine ring.

4.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition[12][13]. The expected [M+H]⁺ ion for the free base (C8H12N2S) would be approximately 169.08.

Potential Pharmacological Investigation

Based on the activities of related compounds, a preliminary pharmacological evaluation could involve the following assays:

-

Antimicrobial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria and fungi to determine the minimum inhibitory concentration (MIC).

-

Antiproliferative Assays: Testing against various cancer cell lines to assess cytotoxic or cytostatic effects.

-

Enzyme Inhibition Assays: Depending on the therapeutic target, specific enzyme inhibition assays could be performed. For example, if targeting neuroinflammation, assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition could be relevant.

Conclusion

References

-

Journal of Chromatographic Science. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Natural Product Research. (2012). Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. PubMed. [Link]

-

Semantic Scholar. (2019). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PMC. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

Bentham Science Publisher. (2025). Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative. [Link]

-

Chemsrc. (2025). CAS#:1258650-24-6 | 2-(1,3-Thiazol-2-yl)piperidine dihydrochloride. [Link]

-

ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. [Link]

-

Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

PMC. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. [Link]

-

PMC. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PMC. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

PMC. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. [Link]

Sources

- 1. CAS#:1258650-24-6 | 2-(1,3-Thiazol-2-yl)piperidine dihydrochloride | Chemsrc [chemsrc.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. mdpi.com [mdpi.com]

- 12. benthamscience.com [benthamscience.com]

- 13. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

The Compass in the Labyrinth: A Technical Guide to Pharmacophore Modeling of Thiazolyl-Piperidine Derivatives

This guide provides an in-depth exploration of pharmacophore modeling as applied to the promising class of thiazolyl-piperidine derivatives. We will navigate the theoretical underpinnings and practical applications of this powerful computational technique, moving beyond a mere recitation of steps to elucidate the scientific rationale that guides expert decision-making in drug discovery. Our central case study will focus on the development of a pharmacophore model for thiazolyl-piperidine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in oncology.

The Thiazolyl-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a versatile pharmacophoric element. When coupled with a piperidine moiety—a six-membered saturated heterocycle—the resulting scaffold offers a three-dimensional architecture that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[2] This combination has shown significant potential in the development of kinase inhibitors, among other therapeutic agents.[3][4]

The Strategic Imperative: Why Pharmacophore Modeling?

Pharmacophore modeling is a cornerstone of modern drug discovery, offering a computationally efficient method to distill the essential steric and electronic features required for a molecule to bind to a specific biological target.[5][6] This approach transcends simple 2D structural similarity, focusing instead on the 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[5] The resulting pharmacophore model serves as a powerful 3D query for virtual screening of large compound libraries to identify novel, structurally diverse hits.[7]

There are two primary strategies for developing a pharmacophore model: ligand-based and structure-based. The choice between these is dictated by the available data and the specific research question.

-

Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active ligands for a target is known, but the 3D structure of the target protein is unavailable.[7] The model is built by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the protein target, typically complexed with a ligand, is available (e.g., from X-ray crystallography), a structure-based model can be generated.[5] This method directly maps the key interactions between the ligand and the protein's binding site.

Case Study: Targeting Tumor Angiogenesis with Thiazolyl-Piperidine Derivatives

To illustrate the practical application of pharmacophore modeling, we will focus on the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[9][10] Several thiazole-containing compounds have been identified as potent VEGFR-2 inhibitors.[11][12]

The VEGFR-2 Signaling Pathway: A Rationale for Intervention

VEGF-A, a signaling protein, binds to and activates VEGFR-2, triggering a cascade of downstream signaling events. This includes the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration – key processes in angiogenesis.[9][13] By inhibiting VEGFR-2, we can disrupt this signaling cascade and starve tumors of the blood supply they need to grow and metastasize.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling of a Thiazolyl-Piperidine VEGFR-2 Inhibitor

For the structure-based approach, we will utilize the crystal structure of VEGFR-2 in complex with a known inhibitor to derive a pharmacophore model that captures the key interactions within the binding site.

Target Selection and Preparation

We will use the PDB entry 4ASE , which is the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Tivozanib. Although not a direct thiazolyl-piperidine derivative, Tivozanib contains a quinoline core that shares some structural similarities and provides an excellent template for understanding the binding site interactions.

Experimental Protocol: Structure-Based Pharmacophore Model Generation using MOE (Molecular Operating Environment)

This protocol provides a general workflow for generating a structure-based pharmacophore model using MOE. [1][14][15][16]

-

Prepare the Protein-Ligand Complex:

-

Load the PDB file (4ASE) into MOE.

-

Inspect the structure for any missing residues or atoms and correct them using the appropriate tools.

-

Protonate the protein and assign appropriate atom types and partial charges.

-

-

Generate Pharmacophore Query:

-

Open the "Pharmacophore Query Editor".

-

The software will automatically identify potential pharmacophoric features based on the interactions between the ligand (Tivozanib) and the receptor.

-

These features can be refined manually by adding, deleting, or modifying them based on expert knowledge of the system. For instance, key hydrogen bonds and hydrophobic interactions should be retained.

-

-

Refine and Validate the Pharmacophore Model:

-

The generated pharmacophore query can be used to screen a database of known VEGFR-2 inhibitors to assess its ability to retrieve active compounds.

-

The model can be further refined by adding excluded volumes to represent the steric constraints of the binding pocket.

-

Caption: Structure-Based Pharmacophore Modeling Workflow.

Model Validation: The Litmus Test of a Pharmacophore

A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds. Therefore, rigorous validation is a non-negotiable step in the workflow.

Validation Metrics

Several metrics can be used to assess the quality of a pharmacophore model:

-

Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

-

Goodness of Hit (GH) Score: A scoring function that considers the percentage of active compounds retrieved, the percentage of hits in the database, and the enrichment factor.

-

Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's performance.

Validation Protocol using a Decoy Set

A common validation strategy involves screening a database containing known active compounds and a much larger set of "decoy" molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive).

-

Prepare the Validation Database:

-

Compile a list of known active VEGFR-2 inhibitors (not used in the training set).

-

Generate a decoy set using a tool like DUD-E (Database of Useful Decoys: Enhanced).

-

Combine the actives and decoys into a single database.

-

-

Screen the Database:

-

Use the generated pharmacophore model to screen the validation database.

-

-

Analyze the Results:

-

Calculate the EF, GH score, and generate a ROC curve. A good model will have high EF and GH scores and an AUC value close to 1.0.

-

Conclusion: From Model to Molecule

Pharmacophore modeling of thiazolyl-piperidine derivatives is a powerful and versatile strategy for the discovery of novel therapeutic agents. By integrating both ligand-based and structure-based approaches, researchers can develop robust models that capture the essential molecular features required for biological activity. This guide has provided a comprehensive overview of the theoretical principles and practical workflows involved, emphasizing the importance of careful data curation, rigorous model validation, and a deep understanding of the underlying biological context. The insights gained from these models can guide the rational design of new thiazolyl-piperidine derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising scaffold to a life-saving medicine.

References

-

Chemical Computing Group. Molecular Operating Environment (MOE). [Link]

-

Lugano, R., Ramachandran, M., & Dimberg, A. (2020). Tumor angiogenesis: causes, consequences, challenges and opportunities. Cellular and Molecular Life Sciences, 77(9), 1745–1770. [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

-

Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

-

Discovery Studio 1.7: Structure-Based Pharmacophores. ResearchGate. [Link]

-

Doi, Y., Yashiro, M., Yamada, N., Amano, R., Noda, S., & Hirakawa, K. (2012). VEGF-A/VEGFR-2 signaling plays an important role for the motility of pancreas cancer cells. Annals of surgical oncology, 19(8), 2733–2743. [Link]

-

El-Sayed, N. A., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future medicinal chemistry, 9(14), 1635–1653. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-24. [Link]

-

New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. (2025). RSC Medicinal Chemistry. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. [Link]

-

El-Adl, K., El-Miligy, M. M., El-Sayed, M. A., Ali, O. M., & El-Gamal, K. M. (2020). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic chemistry, 103, 104169. [Link]

-

Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zoubi, R. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5625. [Link]

-

Molecular-Docking-of-Protein-Ligand-using-MOE.pdf. BioCode. [Link]

-

Ligand and Pharmacophore based Design. BIOVIA - Dassault Systèmes. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. [Link]

-

LigandScout User Manual. Inte:Ligand. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega, 8(48), 45689-45722. [Link]

-

Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. YouTube. [Link]

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6835-6846. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of chemical information and modeling, 45(1), 160–169. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5625. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

Structure-activity relationship of target compounds. ResearchGate. [Link]

-

Structure-based pharmacophore search and docking - Molecular Operating Environments (MOE). YouTube. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2021). Molecules, 26(23), 7167. [Link]

-

Introduction To Pharmacophores in MOE. Scribd. [Link]

-

Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. (2025). Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. wikiali.wordpress.com [wikiali.wordpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. inteligand.com [inteligand.com]

- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. columbiaiop.ac.in [columbiaiop.ac.in]

- 7. Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocode.org.uk [biocode.org.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3-(1,3-Thiazol-2-yl)piperidine Salts

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For weakly basic compounds, such as 3-(1,3-thiazol-2-yl)piperidine, salt formation represents a primary and highly effective strategy to enhance solubility and dissolution rates.[1][2][3] This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility profile of 3-(1,3-thiazol-2-yl)piperidine salts. It is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation development of new chemical entities. This document delves into the theoretical underpinnings of salt solubility, outlines detailed protocols for kinetic and thermodynamic solubility assessment, and discusses the strategic selection of counter-ions to optimize the physicochemical properties of the API.

Introduction: The Significance of Solubility in Drug Development

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, which can severely limit their therapeutic potential.[4] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and variable bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds presenting the most significant formulation challenges.[4]

Salt formation is a widely adopted and regulatory-accepted method to improve the aqueous solubility and dissolution rate of ionizable APIs.[1][4] By converting a neutral free base or acid into a salt, the strong intermolecular forces of the crystal lattice can be disrupted, leading to improved solvation. For a basic compound like 3-(1,3-thiazol-2-yl)piperidine, which contains a piperidine moiety, salt formation with a suitable acid can dramatically enhance its aqueous solubility. The choice of the counter-ion is crucial, as it influences not only solubility but also other critical properties such as stability, hygroscopicity, and manufacturability.[1][5]

This guide will focus on the systematic evaluation of the solubility profile of 3-(1,3-thiazol-2-yl)piperidine salts, providing a roadmap for salt screening and selection to identify a form with optimal biopharmaceutical properties.

Physicochemical Properties of 3-(1,3-Thiazol-2-yl)piperidine

3-(1,3-Thiazol-2-yl)piperidine is a heterocyclic compound featuring a thiazole ring linked to a piperidine moiety. The piperidine ring, a saturated heterocycle, imparts basicity to the molecule due to the lone pair of electrons on the nitrogen atom.[6][7] The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which can also influence the electronic properties and potential for intermolecular interactions of the molecule.[8][9]

The ionizable nature of the piperidine nitrogen makes 3-(1,3-thiazol-2-yl)piperidine a suitable candidate for salt formation with various acids. The pKa of the conjugate acid of the piperidine nitrogen is a key parameter that governs the pH-dependent solubility of the free base and its salts. A thorough understanding of the pKa is essential for selecting appropriate counter-ions and predicting the solubility behavior in different pH environments, such as those found in the gastrointestinal tract.[3]

Principles of Salt Formation and Solubility

The conversion of a free base to a salt involves a proton transfer from an acid to the basic functional group of the API.[2] This process is governed by the relative pKa values of the API and the counter-ion. For a salt of a weak base to form and remain stable, a general rule of thumb is that the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the base.

The solubility of a salt is a complex interplay of its crystal lattice energy and the solvation energy of its constituent ions.[2] A salt with a lower crystal lattice energy and higher solvation energy will generally exhibit greater solubility. The choice of the counter-ion can significantly impact both of these factors. Common counter-ions used for basic drugs include hydrochloride, sulfate, mesylate, and tartrate, each conferring different physicochemical properties to the resulting salt.[5]

The pH of the dissolution medium plays a critical role in the solubility of salts of weak bases. The solubility of the salt is typically higher at lower pH values where the free base is fully protonated. As the pH increases and approaches the pKa of the conjugate acid, the salt may disproportionate back to the less soluble free base, leading to a decrease in the overall solubility. This pH-dependent solubility profile is a crucial characteristic to evaluate during drug development.[3]

Experimental Determination of Solubility

A comprehensive solubility assessment involves both kinetic and thermodynamic measurements. These assays provide complementary information that is valuable at different stages of the drug development process.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to quickly assess the solubility of a large number of compounds.[10] This method measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock solution into an aqueous buffer.[11][12] While not a true equilibrium measurement, kinetic solubility provides a rapid indication of potential solubility issues.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the 3-(1,3-thiazol-2-yl)piperidine salt in dimethyl sulfoxide (DMSO), typically at 10-20 mM.

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

-

Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

-

Incubation: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[13]

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer to detect the formation of a precipitate.[11][13]

-

Quantification (Optional): For more quantitative results, filter the solutions to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[11][12]

Thermodynamic Solubility Assays

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[10] This is a more time- and resource-intensive measurement but provides the gold-standard data required for late-stage lead optimization and pre-formulation studies.[14] The shake-flask method is the most common technique for determining thermodynamic solubility.[11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of the solid 3-(1,3-thiazol-2-yl)piperidine salt to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Solid Phase Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., disproportionation to the free base or conversion to a different polymorphic form).

Salt Screening and Selection for 3-(1,3-Thiazol-2-yl)piperidine

A systematic salt screening process is essential to identify the optimal salt form of 3-(1,3-thiazol-2-yl)piperidine for further development.[15] The goal is to find a salt that not only has improved solubility but also possesses favorable characteristics in terms of stability, hygroscopicity, crystallinity, and manufacturability.

The salt screening workflow can be visualized as follows:

Caption: A systematic workflow for the screening and selection of an optimal salt form for an API.

Comparative Solubility Data of Hypothetical 3-(1,3-Thiazol-2-yl)piperidine Salts

The following table presents hypothetical thermodynamic solubility data for various salts of 3-(1,3-thiazol-2-yl)piperidine to illustrate the impact of the counter-ion on aqueous solubility at different pH values.

| Salt Form | Counter-ion | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |

| Free Base | - | < 0.01 | 0.1 | 0.05 |

| Hydrochloride | HCl | > 200 | 150 | 25 |

| Mesylate | CH₃SO₃H | > 250 | 200 | 40 |

| Tartrate | C₄H₆O₆ | 150 | 100 | 15 |

| Sulfate | H₂SO₄ | 180 | 120 | 20 |

Note: The data in this table is illustrative and not based on experimental results for 3-(1,3-thiazol-2-yl)piperidine.

Conclusion and Future Perspectives

The solubility profile of 3-(1,3-thiazol-2-yl)piperidine salts is a critical attribute that will profoundly influence its development as a potential therapeutic agent. A systematic approach to salt screening and selection, guided by a thorough understanding of the physicochemical principles of solubility, is paramount. By employing a combination of high-throughput kinetic screening and rigorous thermodynamic solubility measurements, researchers can identify a salt form with an optimal balance of solubility, stability, and manufacturability. The hydrochloride and mesylate salts often represent good starting points for basic compounds due to their potential for significant solubility enhancement.[5] Future work should focus on a comprehensive solid-state characterization of the selected salt, including polymorphism screening and long-term stability studies, to ensure the development of a robust and effective drug product.

References

- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

- Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. Retrieved from [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

- Slideshare. (n.d.). Thiazole and thiazole containing drugs.

- Studylib. (n.d.). Salt Screening & Selection in Pharmaceutical R&D.

-

An, N., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3674. Retrieved from [Link]

- Karpenko, Y., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(22), 4033.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. rjpdft.com [rjpdft.com]

- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmasalmanac.com [pharmasalmanac.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. inventivapharma.com [inventivapharma.com]

- 15. studylib.net [studylib.net]

Positional Isomerism in Drug Discovery: A Comparative Analysis of 3- and 4-(1,3-Thiazol-2-yl)piperidine

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. When functionalized with other heterocyclic systems, such as the 1,3-thiazole ring, the resulting molecule's pharmacological profile is exquisitely sensitive to the precise substitution pattern. This guide provides an in-depth technical analysis of two closely related positional isomers: 3-(1,3-Thiazol-2-yl)piperidine and 4-(1,3-Thiazol-2-yl)piperidine. We will explore the profound impact of shifting the thiazole substituent from the 3- to the 4-position on the molecule's physicochemical properties, synthetic accessibility, analytical characterization, and, ultimately, its pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern this important chemical space.

The Structural and Physicochemical Divide

The seemingly minor shift of the thiazole moiety from the 3- to the 4-position of the piperidine ring introduces significant changes in molecular topology, symmetry, and conformational preference. These structural distinctions are the root cause of their divergent physicochemical and biological properties.

Conformational Analysis: The Chair and the Substituent

Both isomers predominantly adopt a low-energy chair conformation. However, the energetic penalty for a substituent being in the axial versus the equatorial position differs significantly between the two.

-

4-(1,3-Thiazol-2-yl)piperidine: In this isomer, the bulky thiazole group has a strong preference for the equatorial position to minimize 1,3-diaxial strain. The axial conformation is energetically unfavorable. This leads to a more conformationally restricted molecule.

-

3-(1,3-Thiazol-2-yl)piperidine: The energetic difference between the axial and equatorial placement of the thiazole group at the 3-position is less pronounced compared to the 4-position. While the equatorial conformer is still generally favored, the axial conformer can be more accessible, leading to a different ensemble of shapes presented to a biological target.[3]

Caption: Conformational preferences of 4- vs. 3-substituted isomers.

This difference in conformational rigidity is a critical concept in drug design. A more rigid molecule like the 4-isomer may offer higher selectivity for a target due to a lower entropic penalty upon binding, but the 3-isomer's flexibility might allow it to adapt to different binding pockets.

Comparative Physicochemical Properties

The position of the nitrogen-containing thiazole ring influences the molecule's overall electronic distribution and solvent-accessible surface area, impacting key properties relevant to drug development.

| Property | 3-(1,3-Thiazol-2-yl)piperidine | 4-(1,3-Thiazol-2-yl)piperidine | Rationale for Difference |

| Molecular Formula | C₈H₁₂N₂S | C₈H₁₂N₂S | Isomers have the same formula and molecular weight. |

| Molecular Weight | 168.26 g/mol | 168.26 g/mol | Identical composition. |

| Predicted pKa | ~8.5 - 9.0 | ~8.8 - 9.3 | The electron-withdrawing effect of the thiazole ring is slightly attenuated at the 4-position, potentially making the piperidine nitrogen more basic. |

| Predicted cLogP | ~1.5 | ~1.4 | The 4-isomer is more symmetric and can present a more compact, less lipophilic profile compared to the more asymmetric 3-isomer. |

| Polar Surface Area | ~41.1 Ų | ~41.1 Ų | While the overall PSA is identical, its presentation in 3D space differs, affecting solvent interactions and membrane permeability. |

Synthesis and Purification Strategies

The synthesis of these isomers requires distinct strategies to ensure regiochemical control. The choice of starting materials is paramount in directing the thiazole moiety to the desired position.

Synthetic Pathways

A common and effective approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is condensed with an α-haloketone. The key to isomeric purity is the choice of the piperidine-containing starting material.

Caption: Divergent synthetic pathways for the 3- and 4-isomers.

Protocol: Isomer Separation by Preparative HPLC

In cases where synthetic routes produce mixtures or for the purification of final products, chromatographic separation is essential. Reverse-phase HPLC is a robust method for this purpose.

Rationale: The subtle differences in polarity and shape between the 3- and 4-isomers result in differential partitioning between the stationary and mobile phases, allowing for their separation. The use of an acid modifier like TFA ensures the piperidine nitrogen is protonated, leading to sharper peaks and reproducible retention times.

Step-by-Step Methodology:

-

Column Selection: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

-

-

Gradient Elution:

-

Time 0-5 min: 5% B.

-

Time 5-25 min: Linear gradient from 5% to 60% B.

-

Time 25-28 min: Linear gradient from 60% to 95% B.

-

Time 28-30 min: Hold at 95% B.

-

Time 30-35 min: Return to 5% B and equilibrate.

-

-

Sample Preparation: Dissolve the crude mixture in a minimal amount of DMSO or mobile phase A.

-

Injection and Detection: Inject the sample onto the column. Monitor the elution profile using a UV detector at a wavelength where the thiazole ring absorbs (typically ~254 nm). The 4-isomer is generally expected to elute slightly earlier than the 3-isomer due to its marginally lower lipophilicity.

-

Fraction Collection and Validation: Collect the fractions corresponding to each peak. Confirm the identity and purity of each isomer using analytical LC-MS and NMR spectroscopy.[4][5][6]

Analytical Differentiation: The Spectroscopic Signature

Unambiguous characterization is critical. NMR and mass spectrometry provide distinct fingerprints for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for distinguishing these isomers. The key is the difference in the symmetry and the chemical environment of the piperidine protons and carbons.

-

4-(1,3-Thiazol-2-yl)piperidine: Due to the potential for C2 symmetry (on the NMR timescale), the ¹H NMR spectrum is simpler. The protons at the 2,6-positions are chemically equivalent, as are the protons at the 3,5-positions. This results in fewer, more clearly defined multiplets.[7]

-

3-(1,3-Thiazol-2-yl)piperidine: This isomer is asymmetric. All protons on the piperidine ring are chemically distinct, leading to a more complex spectrum with multiple overlapping multiplets that often require 2D NMR techniques (like COSY and HSQC) for full assignment.

Expected ¹H NMR Chemical Shift Regions (in CDCl₃):

| Protons | 3-Isomer (Predicted) | 4-Isomer (Observed)[7] | Key Differentiator |

| Thiazole H4 & H5 | ~7.2-7.8 ppm (2H, two distinct signals) | ~7.2-7.8 ppm (2H, two distinct signals) | Thiazole region is similar for both. |

| Piperidine H2, H6 | Complex multiplets (~2.8-3.4 ppm) | One multiplet (~3.1 ppm, 4H for both axial/equatorial) | Simpler, more symmetric signal for the 4-isomer. |

| Piperidine H3, H5 | Complex multiplets (~1.6-2.2 ppm) | One multiplet (~1.8-2.0 ppm, 4H for both axial/equatorial) | Simpler, more symmetric signal for the 4-isomer. |

| Piperidine H4 | Complex multiplet (~1.7-1.9 ppm) | N/A | The absence of a unique proton at the 4-position. |

| Piperidine CH-Thiazole | ~3.5 ppm (methine proton) | ~3.3 ppm (methine proton) | The chemical shift of the proton at the point of attachment. |

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can differ. The primary fragmentation pathway often involves the cleavage of the C-C bond adjacent to the piperidine nitrogen. The position of the thiazole ring will direct subsequent fragmentation, potentially leading to unique daughter ions that can be used for identification. For instance, fragmentation of the 3-isomer may lead to characteristic ions resulting from cleavage between C3 and C4, which would be distinct from the more symmetric fragmentation of the 4-isomer.[5]

Differential Pharmacology and Biological Implications

The orientation of the thiazole substituent dictates how the molecule presents its pharmacophoric features—hydrogen bond donors/acceptors, aromatic system, and basic nitrogen—in three-dimensional space. This has profound consequences for receptor binding and biological activity.

The thiazole-piperidine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[8][9] The positional change from 3 to 4 can switch a compound from an agonist to an antagonist, alter its selectivity profile, or significantly change its potency.

A Hypothetical Case Study: Targeting a GPCR

Let's consider a hypothetical GPCR binding pocket. The basic nitrogen of the piperidine ring often forms a crucial salt bridge with an acidic residue (e.g., Aspartic Acid) deep within the receptor.

-

The 4-Isomer: With the thiazole ring extending directly opposite the nitrogen anchor point, it may probe a specific hydrophobic sub-pocket. Its conformational rigidity ensures a well-defined vector for this interaction.

-

The 3-Isomer: The thiazole ring is positioned at an angle relative to the nitrogen anchor. This different vector allows it to interact with an entirely different region of the binding pocket. Its conformational flexibility might allow it to adopt a shape that either enhances or prevents receptor activation.

Caption: Isomers interacting differently within the same receptor pocket.

This illustrates why screening both isomers is not redundant. They are, from a pharmacological perspective, distinct chemical entities. The discovery of a potent "hit" with one isomer should always prompt the immediate synthesis and testing of the other, as it may reveal crucial SAR for lead optimization.

Conclusion

The distinction between 3- and 4-(1,3-Thiazol-2-yl)piperidine is a clear and compelling example of the principle that in medicinal chemistry, "where" is just as important as "what". A simple positional change transforms the molecule's three-dimensional shape, physicochemical profile, and synthetic accessibility. These differences culminate in distinct spectroscopic signatures and, most critically, divergent pharmacological activities. For drug discovery teams, a thorough understanding and empirical investigation of such positional isomers are essential for comprehensively exploring the chemical space around a scaffold, unlocking hidden potential, and making informed decisions in the path toward a clinical candidate.

References

- Technical Support Center: Resolving Cis/Trans Isomers of 3-Substituted Piperidines - Benchchem. (URL: )

- Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed. (URL: )

- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (URL: )

- 4-THIAZOL-2-YL-PIPERIDINE(788822-03-7) 1H NMR spectrum - ChemicalBook. (URL: )

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

-

Synthesis and Biological Activity of New[4][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (URL: )

-

Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. (URL: [Link])

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - The Royal Society of Chemistry. (URL: )

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - NIH. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (URL: [Link])

-

Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing). (URL: [Link])

-

Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-THIAZOL-2-YL-PIPERIDINE(788822-03-7) 1H NMR [m.chemicalbook.com]

- 8. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 3-(1,3-Thiazol-2-yl)piperidine from 3-cyanopiperidine

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 3-(1,3-Thiazol-2-yl)piperidine from 3-Cyanopiperidine

Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Abstract

The 3-(1,3-thiazol-2-yl)piperidine scaffold is a privileged structural motif found in numerous pharmacologically active agents, making its efficient synthesis a topic of significant interest. This application note provides a detailed, three-step synthetic pathway starting from the readily available N-Boc-3-cyanopiperidine. The methodology leverages the conversion of the nitrile to a crucial thioamide intermediate, followed by a classic Hantzsch thiazole synthesis for ring formation, and concludes with a standard deprotection. This guide emphasizes the mechanistic rationale behind procedural choices, offers step-by-step protocols for synthesis and purification, and includes critical safety information, ensuring a reproducible and scalable process for researchers in drug discovery and development.

Introduction: Strategic Overview

The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a time-honored and highly reliable method.[1] This reaction classically involves the condensation of a thioamide with an α-halocarbonyl compound.[2][3] Our strategy adapts this principle for the synthesis of 3-(1,3-thiazol-2-yl)piperidine.

To ensure a clean reaction and avoid potential side reactions at the piperidine nitrogen (such as N-alkylation by the α-halocarbonyl), our synthesis begins with the N-Boc protected 3-cyanopiperidine. The overall workflow is depicted below.

Caption: Overall workflow for the three-step synthesis.